molecular formula C21H18 B14615554 1,2,3-Trimethylchrysene CAS No. 60826-77-9

1,2,3-Trimethylchrysene

Cat. No.: B14615554
CAS No.: 60826-77-9
M. Wt: 270.4 g/mol
InChI Key: HYGMNAZASKCROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Trimethylchrysene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by a chrysene backbone with three methyl groups attached at the 1, 2, and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Trimethylchrysene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of chrysene using methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes. These processes may include the initial formation of chrysene followed by selective methylation at the desired positions. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Trimethylchrysene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound into its hydrogenated forms.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions often use catalysts such as palladium on carbon.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

1,2,3-Trimethylchrysene has several applications in scientific research, including:

    Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.

    Biology: Research on its biological activity helps understand the interactions of polycyclic aromatic hydrocarbons with biological systems.

    Medicine: Studies investigate its potential role in carcinogenesis and its effects on cellular processes.

    Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1,2,3-Trimethylchrysene involves its interaction with molecular targets such as enzymes and receptors. It can form reactive intermediates that bind to DNA, leading to potential mutagenic and carcinogenic effects. The pathways involved include metabolic activation by cytochrome P450 enzymes, followed by the formation of DNA adducts.

Comparison with Similar Compounds

  • 1,2,4-Trimethylchrysene
  • 1,3,5-Trimethylchrysene
  • 1,2,3-Trimethylbenzene

Comparison: 1,2,3-Trimethylchrysene is unique due to the specific positions of its methyl groups, which influence its chemical reactivity and biological activity. Compared to other trimethyl-substituted chrysenes, it may exhibit different reactivity patterns in substitution and oxidation reactions. Its structural uniqueness also affects its interaction with biological targets, making it a compound of particular interest in toxicological studies.

Properties

CAS No.

60826-77-9

Molecular Formula

C21H18

Molecular Weight

270.4 g/mol

IUPAC Name

1,2,3-trimethylchrysene

InChI

InChI=1S/C21H18/c1-13-12-21-17(15(3)14(13)2)10-11-19-18-7-5-4-6-16(18)8-9-20(19)21/h4-12H,1-3H3

InChI Key

HYGMNAZASKCROL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC3=C2C=CC4=CC=CC=C43)C(=C1C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.